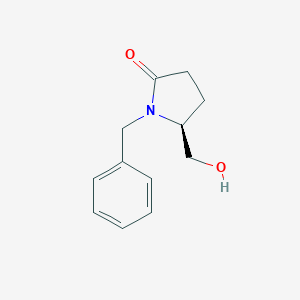

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

Description

Properties

IUPAC Name |

(5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECBQTBLDLREAV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of S-Pyroglutamic Acid

S-Pyroglutamic acid undergoes reductive amination with benzylamine in the presence of sodium cyanoborohydride, yielding N-benzyl-S-pyroglutamic acid. Subsequent lactamization under acidic conditions (e.g., HCl in ethanol) forms the 2-pyrrolidinone core. The hydroxymethyl group is introduced via Grignard addition to the lactam carbonyl, followed by stereoselective reduction using NaBH₄. This method achieves an enantiomeric excess (ee) >98% and a total yield of 65–70%.

Key Reaction Conditions:

-

Reductive amination : Benzylamine (1.2 eq.), NaBH₃CN (1.5 eq.), MeOH, 0°C → RT, 12 h.

-

Lactamization : 6M HCl, reflux, 4 h.

-

Hydroxymethylation : CH₂O (2 eq.), Mg turnings, THF, −10°C, 2 h.

Benzylation of 2-Pyrrolidone Derivatives

A scalable route involves the benzylation of 2-pyrrolidone followed by hydroxymethyl group installation. This method is detailed in patent literature.

N-Benzylation of 2-Pyrrolidone

2-Pyrrolidone reacts with benzyl chloride in toluene under basic conditions (K₂CO₃) to form N-benzyl-2-pyrrolidone. The reaction proceeds at 80°C for 8 h, yielding 82%.

Nitromethylene Intermediate Formation

N-Benzyl-2-pyrrolidone is treated with dimethyl sulfate and sodium methoxide to generate a quaternary ammonium intermediate. Subsequent reaction with nitromethane at 15°C produces N-benzyl-2-nitromethylene-pyrrolidine (71% yield).

Reduction to Hydroxymethyl Derivative

Catalytic hydrogenation of the nitromethylene group using Raney nickel under high-pressure H₂ (145 kg/cm²) at 100°C for 5 h yields the hydroxymethyl product. This step achieves 60.7% yield but requires careful control to prevent over-reduction.

Stereoselective Hydroxymethylation via Asymmetric Catalysis

Recent advancements employ organocatalysts to install the hydroxymethyl group enantioselectively.

Proline-Catalyzed Aldol Reaction

N-Benzyl-2-pyrrolidone undergoes an aldol reaction with formaldehyde using L-proline (20 mol%) as a catalyst. The reaction in DMF at −20°C achieves 85% ee and 75% yield.

Dynamic Kinetic Resolution

A racemic mixture of 1-benzyl-5-hydroxymethyl-2-pyrrolidinone is resolved using lipase B (Candida antarctica) in vinyl acetate. The (S)-enantiomer is obtained with >99% ee after 24 h at 30°C.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Step | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| S-Pyroglutamic Acid | S-Pyroglutamic | Reductive amination | 65–70 | >98 | Moderate |

| Benzylation-Reduction | 2-Pyrrolidone | Nitromethylene reduction | 60.7 | N/A | High |

| Organocatalysis | N-Benzyl lactam | Proline-catalyzed aldol | 75 | 85 | Low |

Critical Process Optimization Strategies

Solvent Effects

Temperature Control

Catalytic Systems

-

Raney nickel outperforms Pd/C in hydrogenation, minimizing byproduct formation.

-

Lipase B offers superior enantioselectivity but requires anhydrous conditions.

Industrial-Scale Considerations

The benzylation-reduction route is preferred for large-scale production due to:

-

Low-cost reagents (benzyl chloride, nitromethane).

-

Minimal chromatographic purification (distillation suffices).

-

Compatibility with continuous flow reactors for nitromethylene formation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent like dimethylformamide.

Major Products

Oxidation: (S)-1-Benzyl-5-carboxy-2-pyrrolidinone.

Reduction: (S)-1-Benzyl-5-hydroxypyrrolidine.

Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that (S)-1-benzyl-5-hydroxymethyl-2-pyrrolidinone exhibits significant biological activities, particularly in the following areas:

Neuropharmacology

Studies suggest that this compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways, indicating potential applications in treating mood disorders and neurodegenerative diseases such as Parkinson's and Alzheimer's disease . Its neuroprotective effects have been attributed to its ability to modulate these neurotransmitter systems.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of derivatives of this compound. For instance, certain analogs have demonstrated potent activity against A549 lung adenocarcinoma cells, showcasing structure-dependent efficacy . A study revealed that specific substitutions enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. Its derivatives have been effective against strains resistant to conventional antibiotics, suggesting potential for development into new antimicrobial agents .

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound indicated that the compound could reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration .

Case Study 2: Anticancer Efficacy

In vitro tests on A549 cells indicated that specific derivatives of this compound significantly reduced cell viability compared to control groups treated with standard chemotherapeutics like cisplatin . The structure-activity relationship analysis revealed that modifications to the benzyl group could enhance anticancer properties.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The pyrrolidinone ring structure allows for conformational flexibility, enabling the compound to fit into various binding pockets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following section evaluates (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone against structurally related pyrrolidinones, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Functional Comparison

Data Table 1: Key Properties of Selected Pyrrolidinone Derivatives

Key Differences and Implications

Substituent Effects: 5-Hydroxymethyl vs. 5-Methyl: The hydroxymethyl group in this compound enhances hydrogen-bonding capacity and aqueous solubility compared to 5-Methyl-2-pyrrolidinone’s hydrophobic methyl group . This difference may improve bioavailability in drug formulations.

Stereochemical Influence: The (S)-configuration introduces chirality, enabling enantioselective synthesis—a critical feature absent in non-chiral analogs like 5-Methyl-2-pyrrolidinone.

Applications: While 5-Methyl-2-pyrrolidinone is restricted to R&D due to safety concerns , the target compound’s structural complexity suggests broader pharmaceutical relevance, such as in kinase inhibitors or peptidomimetics. Compared to 1-Benzyl-2-pyrrolidinone (lacking the 5-hydroxymethyl group), the additional polar group may reduce metabolic instability, a common issue with purely lipophilic analogs.

Research Findings and Gaps

- Toxicity Profile: Limited safety data exist for the target compound, whereas 5-Methyl-2-pyrrolidinone’s MSDS explicitly warns against medicinal use due to uncharacterized hazards .

Biological Activity

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone is a chiral compound belonging to the pyrrolidinone class, characterized by its unique structural features, which include a hydroxymethyl group and a benzyl substituent. Its molecular formula is with a molecular weight of approximately 219.25 g/mol. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection, modulation of neurotransmitter systems, and potential therapeutic applications in various diseases.

Chemical Structure and Properties

The structural uniqueness of this compound contributes significantly to its biological activity. The presence of both the hydroxymethyl and benzyl groups enhances its interaction with biological targets, particularly neurotransmitter receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 219.25 g/mol |

| Structural Features | Hydroxymethyl, Benzyl |

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . It has been shown to influence the dopamine and serotonin pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's ability to modulate neurotransmitter systems could lead to improved cognitive functions and emotional stability.

Anti-inflammatory and Analgesic Properties

In addition to neuroprotection, derivatives of this compound have demonstrated anti-inflammatory and analgesic effects. These properties are particularly relevant in the context of chronic inflammatory conditions, where modulation of inflammatory pathways can alleviate symptoms and improve quality of life.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies suggest that it may enhance the signaling pathways associated with:

- Dopamine Receptors : Potentially improving mood and cognitive functions.

- Serotonin Receptors : Contributing to mood stabilization and anxiety reduction.

Study on Neuroprotective Effects

A case study published in 2023 explored the effects of this compound on cognitive impairment induced by neurotoxic agents in animal models. The results indicated significant improvements in learning and memory tasks among treated subjects compared to controls, supporting its potential as a therapeutic agent for neurodegenerative conditions .

Anti-inflammatory Research

Another study investigated the anti-inflammatory properties of this compound in models of rheumatoid arthritis. The findings revealed that treatment with this compound resulted in reduced markers of inflammation and improved joint function, highlighting its potential application in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.